N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride
Description
Structural Characterization of N-(Cyclobutylmethyl)Propane-1-Sulfonamide Hydrochloride
Molecular Architecture and Crystallographic Analysis
This compound (CAS 1630096-67-1) is a sulfonamide derivative with a cyclobutylmethyl substituent. Its molecular architecture comprises:
- Propane-1-sulfonamide backbone : A three-carbon chain (propane) substituted with a sulfonamide group (-SO₂-NH-) at the terminal position.
- Cyclobutylmethyl group : A cyclobutane ring connected via a methylene bridge to the sulfonamide nitrogen, introducing steric constraints and hydrophobic interactions.
- Hydrochloride salt : Protonation of the sulfonamide nitrogen enhances solubility and stability, forming a zwitterionic structure.
Key Structural Features:
| Feature | Description |
|---|---|
| Molecular Formula | C₈H₁₈ClNO₂S |
| Molecular Weight | 227.75 g/mol |
| SMILES | CCCS(=O)(=O)NCC1CCC1.Cl |
| IUPAC Name | This compound |
Crystallographic data for this compound is limited, but sulfonamide hydrochlorides typically exhibit hydrogen-bonded networks involving the sulfonamide NH, hydrochloride Cl⁻, and adjacent oxygen atoms. The cyclobutyl group may adopt a puckered conformation to minimize strain, as observed in related cyclobutane-containing structures.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
- Sulfonamide vibrations :
Mass Spectrometry (MS)
Thermal Stability and Phase Behavior Studies
Thermal Stability
- Melting point : Typically >150°C for sulfonamide hydrochlorides, though exact data for this compound is unavailable.
- Decomposition : Likely occurs above 200°C, involving cleavage of the sulfonamide bond or cyclobutane ring opening.
Phase Behavior
Computational Chemistry: DFT-Based Molecular Modeling
Conformational Analysis
- Cyclobutane puckering : DFT calculations predict a distorted cyclobutane ring (boat or twist conformation) to minimize strain energy.
- Sulfonamide geometry : The NH group adopts a staggered conformation relative to the S=O bonds, optimizing orbital overlap.
Electronic Structure
Properties
IUPAC Name |
N-(cyclobutylmethyl)propane-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-2-6-12(10,11)9-7-8-4-3-5-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWHKMYWAFEZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630096-67-1 | |
| Record name | 1-Propanesulfonamide, N-(cyclobutylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630096-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Route Overview
The principal synthetic approach to this compound is the nucleophilic substitution reaction between propane-1-sulfonyl chloride and cyclobutylmethylamine. This reaction forms the sulfonamide bond, followed by conversion to the hydrochloride salt to enhance solubility and stability.
$$
\text{Propane-1-sulfonyl chloride} + \text{Cyclobutylmethylamine} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{N-(cyclobutylmethyl)propane-1-sulfonamide} \xrightarrow[\text{HCl}]{\text{Solvent}} \text{Hydrochloride salt}
$$
Detailed Reaction Conditions
-
- Propane-1-sulfonyl chloride (commercially available)
- Cyclobutylmethylamine (amine nucleophile)
- Triethylamine (base to neutralize HCl formed)
- Hydrochloric acid (for salt formation)
Solvent: Dichloromethane (CH2Cl2) or other inert organic solvents
Temperature: Typically low temperature (0–20 °C) to control reaction rate and minimize side reactions
Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxidation
Reaction Time: Approximately 1 hour stirring at room temperature after slow addition of sulfonyl chloride
Work-up: Aqueous washes to remove salts, drying over anhydrous sodium sulfate, filtration, and concentration
Purification: Column chromatography or recrystallization to isolate pure sulfonamide
Salt Formation: Treatment of free base sulfonamide with hydrochloric acid in an appropriate solvent to yield the hydrochloride salt
Experimental Example
| Step | Procedure Details | Notes |
|---|---|---|
| 1 | Slowly add propane-1-sulfonyl chloride (e.g., 1 equivalent) to a cooled solution of cyclobutylmethylamine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0–5 °C under inert atmosphere | Slow addition controls exotherm and improves yield |
| 2 | Stir the reaction mixture at room temperature for 1 hour | Ensures complete reaction |
| 3 | Quench with water, separate organic layer, wash with water and brine | Removes inorganic impurities |
| 4 | Dry organic layer over Na2SO4, filter, and concentrate | Prepares crude sulfonamide |
| 5 | Purify by column chromatography or recrystallization | Obtains pure sulfonamide |
| 6 | Dissolve sulfonamide in solvent (e.g., ethanol), add HCl gas or aqueous HCl to form hydrochloride salt | Improves solubility and stability |
Industrial Production Considerations
Continuous Flow Synthesis
- Continuous flow reactors are employed industrially to enhance control over reaction parameters such as temperature, pressure, and stoichiometry.
- Benefits include improved yield, reproducibility, and scalability.
- The hydrochloride salt formation is integrated into the flow process or performed in a subsequent batch step.
Advantages of the Industrial Method
| Feature | Benefit |
|---|---|
| Continuous flow | Precise control, safer handling of reactive intermediates |
| Low temperature control | Minimizes side products and decomposition |
| Use of triethylamine | Efficient scavenging of HCl byproduct |
| Salt formation step | Enhances compound stability and ease of handling |
Reaction Mechanism Insights
- The sulfonyl chloride electrophile undergoes nucleophilic attack by the amine nitrogen of cyclobutylmethylamine.
- The base (triethylamine) neutralizes the HCl generated, driving the reaction forward.
- The product is a sulfonamide linkage, which is stable under standard conditions.
- The hydrochloride salt is formed by protonation of the sulfonamide nitrogen or the amine moiety to improve solubility.
Data Summary Table: Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Sulfonyl chloride | Propane-1-sulfonyl chloride | Commercially available |
| Amine | Cyclobutylmethylamine | Nucleophile |
| Base | Triethylamine (1.1–1.2 equiv) | Neutralizes HCl |
| Solvent | Dichloromethane (anhydrous) | Inert, aprotic |
| Temperature | 0–20 °C | Controls reaction rate |
| Reaction time | 1 hour | Sufficient for completion |
| Work-up | Aqueous washes, drying | Removes impurities |
| Purification | Column chromatography or recrystallization | High purity product |
| Salt formation | HCl in ethanol or other solvent | Forms hydrochloride salt |
Research Findings and Optimization Notes
- Incorporation of the cyclobutylmethyl group enhances potency and selectivity in biological assays, indicating the importance of maintaining this substituent during synthesis.
- Reaction temperature and slow addition of sulfonyl chloride are critical for high yield and purity.
- Use of triethylamine is preferred over inorganic bases for better solubility and ease of removal.
- Continuous flow methods have been reported to improve scalability and reproducibility for industrial manufacture.
- The hydrochloride salt form is preferred for improved solubility and stability, facilitating downstream applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Properties
Historically, sulfonamides have been recognized for their antibacterial properties. N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride has been investigated for its potential as an antibacterial agent. Its mechanism involves the inhibition of bacterial enzymes crucial for folic acid synthesis, which is vital for DNA replication and cell division, leading to bacterial cell death.
JAK1 Inhibition
Recent studies highlight the compound's role as a selective inhibitor of Janus Kinase 1 (JAK1). JAK1 is integral to cytokine signaling pathways that regulate immune responses and inflammation. By selectively inhibiting JAK1, this compound shows promise in treating autoimmune diseases and inflammatory conditions such as rheumatoid arthritis .
Cancer Treatment
Research indicates that compounds similar to this compound may also function as inhibitors of Raf kinases, which are implicated in cancer progression. The compound has been proposed for use in therapeutic strategies aimed at preventing or treating hyperproliferative diseases, including various cancers .
Biochemical Research Applications
Mechanistic Studies
In biochemical research, this compound serves as a valuable tool for studying the mechanisms of enzyme inhibition and cellular signaling pathways. Its specificity towards JAK1 allows researchers to dissect the role of this kinase in various biological processes, enhancing our understanding of immune regulation and inflammation .
Drug Development
this compound is utilized in drug development processes aimed at creating targeted therapies for autoimmune disorders. Its selective action minimizes potential side effects associated with broader kinase inhibition, making it an attractive candidate for further pharmacological studies.
Industrial Applications
Chemical Synthesis
In the chemical industry, this compound can be employed as a building block for synthesizing more complex molecules. Its unique structural features facilitate modifications that enhance solubility and biological activity, making it useful in developing new pharmaceuticals and industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. This inhibition disrupts the production of nucleotides, which are necessary for DNA replication and cell division, ultimately leading to the death of bacterial cells . The compound targets the dihydropteroate synthase enzyme, which is a key component in the folic acid synthesis pathway .
Comparison with Similar Compounds
a) 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride
- Molecular Formula : C₆H₁₃ClN₂O₂S
- Key Differences: Cyclopropane vs. Substituents: The presence of a dimethylamino group instead of a cyclobutylmethyl group modifies electronic properties (e.g., basicity) and solubility.
b) N-{1-[1-(4-Chlorophenyl)cyclobutyl]pentyl}-N,N-dimethylamine hydrochloride (Sibutramine Related Compound C)
- Molecular Formula : C₁₈H₂₇Cl₂N
- Key Differences :
- Aromatic vs. Aliphatic Sulfonamides : The chlorophenyl group enhances π-π stacking interactions, whereas the sulfonamide in the target compound provides hydrogen-bonding capacity .
- Pharmacological Relevance : Sibutramine derivatives are appetite suppressants, whereas the target compound’s application remains uncharacterized in the provided evidence.
Sulfonamide-Based Analogues
a) 3-Amino-N-ethylpropane-1-sulfonamide hydrochloride
- Molecular Formula : C₅H₁₅ClN₂O₂S
- Key Differences: Amino Group vs. Cyclobutylmethyl: The ethylamino side chain may improve water solubility but lacks the conformational rigidity of the cyclobutane ring .
b) N-(3-(Naphthalen-1-ylamino)propyl)propane-1-sulfonamide
- Molecular Formula : C₁₆H₂₁N₃O₂S
- Key Differences: Aromatic Extension: The naphthalene group enables fluorescent staining applications, as seen in benzo[a]phenoxazinium chloride synthesis, whereas the target compound lacks such functionalization . Synthetic Yield: The target compound’s yield and purity (>95%) exceed those of naphthalene-containing analogues (56% yield for related structures) .
Carboxamide vs. Sulfonamide Derivatives
a) N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride
- Molecular Formula : C₇H₁₅ClN₂O
- Key Differences :
Biological Activity
N-(Cyclobutylmethyl)propane-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various diseases, including autoimmune disorders and cancer. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₇H₁₃ClN₁O₂S
- Molecular Weight : 202.70 g/mol
The compound features a cyclobutyl group that contributes to its lipophilicity and binding affinity to target proteins, which is crucial for its biological activity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of Janus kinases (JAKs). JAKs are critical signaling molecules involved in the immune response and hematopoiesis. The inhibition of these kinases can modulate immune activity, making this compound a candidate for treating autoimmune diseases.
Inhibition Profile
In vitro studies have demonstrated that this compound selectively inhibits JAK1 with an IC50 value in the low nanomolar range (approximately 51 nM), while showing reduced activity against JAK2 and JAK3. This selectivity is beneficial as it minimizes potential side effects associated with broader JAK inhibition .
Efficacy in Disease Models
This compound has been evaluated in various preclinical models for its therapeutic potential:
- Autoimmune Diseases : In models of rheumatoid arthritis and lupus, administration of the compound resulted in significant reductions in inflammatory markers and improved clinical scores .
- Cancer Therapy : The compound has shown promise in inhibiting tumor growth in xenograft models by disrupting JAK/STAT signaling pathways, which are often upregulated in cancerous tissues .
Case Studies
- Rheumatoid Arthritis Model : In a study involving collagen-induced arthritis in mice, treatment with this compound led to a reduction of joint swelling and histological signs of inflammation compared to controls.
- Lupus Nephritis Study : In a murine model of lupus nephritis, the compound demonstrated protective effects on kidney function and reduced proteinuria, indicating its potential as a therapeutic agent for systemic lupus erythematosus .
Safety Profile
Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are ongoing to fully characterize its safety in chronic use.
Comparative Analysis
| Compound | Target Kinase | IC50 (nM) | Selectivity (JAK1/JAK2) |
|---|---|---|---|
| N-(Cyclobutylmethyl)propane-1-sulfonamide | JAK1 | 51 | 24-fold |
| PF-04965842 | JAK1 | 9 | 21-fold |
| Other Sulfonamides | Various | >100 | Variable |
The table above compares this compound with other known inhibitors, highlighting its competitive potency and selectivity profile.
Q & A
Q. What are the optimal synthetic routes for preparing N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride, and how do reaction conditions influence yield?
Methodological Answer : The synthesis typically involves sulfonamide bond formation between propane-1-sulfonyl chloride and cyclobutylmethylamine derivatives. Key steps include:
- Amine Activation : Use of bases like lithium bis(trimethylsilyl)amide (LiHMDS) in THF to deprotonate the amine, enhancing nucleophilicity .
- Sulfonylation : Reaction with propane-1-sulfonyl chloride at −78°C to 0°C to minimize side reactions.
- Hydrochloride Salt Formation : Precipitation via acidification with HCl in solvents like isopropanol.
Yield Optimization : Lower temperatures (−78°C) reduce byproducts like disulfonamides, while stoichiometric control (1:1.2 amine:sulfonyl chloride) improves purity. Post-synthesis purification via recrystallization (e.g., acetonitrile/water) enhances yield (>75%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity (>98%) .
- Spectroscopy :
- NMR : NMR (DMSO-d6) detects cyclobutyl protons (δ 2.5–3.0 ppm) and sulfonamide NH (δ 7.2–7.5 ppm). NMR verifies sulfonyl group (δ 55–60 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+ at m/z corresponding to the molecular formula (CHClNOS) .
- Elemental Analysis : Matches calculated C, H, N, S content within 0.4% deviation .
Advanced Research Questions
Q. How does the cyclobutylmethyl group influence the compound’s pharmacokinetic properties compared to similar sulfonamides?
Methodological Answer : The cyclobutyl group enhances metabolic stability and membrane permeability due to:
- Conformational Rigidity : Reduces off-target interactions compared to linear alkyl chains.
- LogP Modulation : Increases lipophilicity (predicted LogP = 2.1 vs. 1.5 for cyclohexyl analogs), improving blood-brain barrier penetration in CNS studies .
Experimental Validation : - Microsomal Stability Assay : Incubate with liver microsomes (37°C, NADPH). LC-MS quantifies parent compound degradation (t > 120 min vs. 60 min for non-cyclobutyl analogs) .
- Caco-2 Permeability : Apparent permeability (P) > 1 × 10 cm/s indicates favorable absorption .
Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results?
Methodological Answer :
- In Silico vs. Experimental Discrepancies : Computational tools (e.g., ACD/Labs) may overestimate aqueous solubility due to neglecting crystal lattice energy.
- Mitigation Steps :
- Polymorph Screening : Use solvent-drop grinding (e.g., methanol/ethyl acetate) to identify metastable forms with higher solubility .
- Co-Solvency : Test binary solvents (e.g., PEG-400/water) to enhance solubility (>50 mg/mL at 25°C) for in vivo dosing .
- Salt Selection : Compare hydrochloride vs. mesylate salts; hydrochloride typically offers better crystallinity but lower solubility in polar solvents .
Q. How can researchers analyze the stereochemical stability of this compound under physiological conditions?
Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to monitor enantiomeric excess (>99%) over 24 hours in PBS (pH 7.4) .
- Dynamic NMR : Observe coalescence of cyclobutyl proton signals at elevated temperatures (e.g., 60°C in DO) to detect ring puckering or conformational exchange .
- Accelerated Degradation Studies : Expose to simulated gastric fluid (0.1N HCl, 37°C). LC-MS identifies hydrolysis products (e.g., cyclobutylmethylamine) to assess acid liability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
